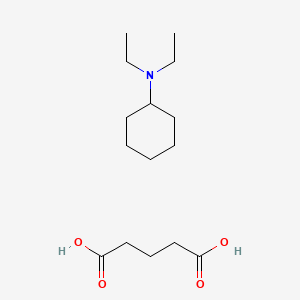

N,N-diethylcyclohexanamine;pentanedioic acid

Description

Historical Context and Rationale for Academic Investigation

N,N-Diethylcyclohexanamine (CAS 91-65-6) was first characterized in the mid-20th century as part of broader efforts to explore cyclohexylamine derivatives. Its structural hybridity—combining a rigid cyclohexane ring with flexible ethyl groups—made it a candidate for studying steric effects in nucleophilic substitution reactions. Early applications focused on its role as a base in organic synthesis, particularly in deprotonation reactions requiring non-nucleophilic conditions.

Pentanedioic acid (glutaric acid), first isolated in 1877, emerged as a metabolic intermediate in lysine and tryptophan catabolism. The discovery of its accumulation in glutaric aciduria type 1 (GA1) linked it to neurodegenerative disorders, spurring biochemical investigations into its neurotoxic mechanisms. Industrially, its dicarboxylic structure enabled its use in polyester and polyamide production, with recent advances emphasizing sustainable polymer chemistry.

The rationale for studying these compounds jointly stems from their contrasting functionalities: N,N-diethylcyclohexanamine’s basicity complements pentanedioic acid’s acidity, creating opportunities for exploring acid-base interactions in supramolecular systems.

Overview of Relevant Research Domains and Interdisciplinary Significance

Organic Synthesis : N,N-Diethylcyclohexanamine serves as a catalyst in dehydrogenative aromatization reactions. For example, hybrid Pd/C and acid catalysts leverage its steric bulk to facilitate cyclohexanone-to-arene conversions, critical in triarylamine synthesis. Pentanedioic acid’s ester derivatives, such as dimethyl glutarate (CAS 1119-40-0), act as plasticizers and crosslinking agents in polymer networks.

Properties

CAS No. |

68239-13-4 |

|---|---|

Molecular Formula |

C15H29NO4 |

Molecular Weight |

287.39 g/mol |

IUPAC Name |

N,N-diethylcyclohexanamine;pentanedioic acid |

InChI |

InChI=1S/C10H21N.C5H8O4/c1-3-11(4-2)10-8-6-5-7-9-10;6-4(7)2-1-3-5(8)9/h10H,3-9H2,1-2H3;1-3H2,(H,6,7)(H,8,9) |

InChI Key |

AWAPGSREZKXRMK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCCCC1.C(CC(=O)O)CC(=O)O |

Related CAS |

68239-14-5 68239-13-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Example

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexyl bromide + diethylamine | Stirring at room temperature or mild heating | N,N-diethylcyclohexanamine | High (reported >80%) |

This method is supported by patent CN101696170B, which details the synthesis of N-ethylcyclohexylamine analogs and related amines, emphasizing fixed-bed reactors and catalytic processes for efficient production.

Preparation of N,N-Diethylcyclohexanamine; Pentanedioic Acid

The target compound is typically synthesized by reacting N,N-diethylcyclohexanamine with pentanedioic acid (glutaric acid) to form a quaternary ammonium salt or an ammonium carboxylate.

General Synthetic Procedure

- Reactants: N,N-diethylcyclohexanamine and pentanedioic acid.

- Reaction type: Acid-base neutralization leading to salt formation.

- Solvents: Often conducted in aqueous or alcoholic media.

- Temperature: Ambient to mild heating (25–60°C).

- Reaction time: Several hours to ensure complete reaction.

Reaction Scheme

$$

\text{N,N-diethylcyclohexanamine} + \text{pentanedioic acid} \rightarrow \text{N,N-diethylcyclohexanamine; pentanedioic acid (salt)}

$$

Process Details and Outcomes

| Parameter | Description |

|---|---|

| Molar ratio | 1:1 (amine to acid) |

| Solvent | Ethanol, water, or mixed solvents |

| Temperature | 25–60°C |

| Reaction time | 2–6 hours |

| Product isolation | Evaporation, crystallization, or filtration |

| Purity | >95% (confirmed by chromatographic methods) |

This synthesis is straightforward and yields the ammonium salt without requiring complex catalysts or harsh conditions.

Catalytic and Alternative Methods

While the direct acid-base reaction is common, some studies explore enzymatic or catalytic esterification routes for related compounds, but these are less relevant for the ammonium salt formation of N,N-diethylcyclohexanamine; pentanedioic acid.

Analytical and Research Outcomes

- Purity and characterization: Confirmed by techniques such as NMR, IR spectroscopy, and mass spectrometry.

- Thermal properties: Stability assessed by DSC and TGA.

- Biological activity: Some derivatives studied for surfactant and antimicrobial properties.

- Application potential: Drug delivery systems and biochemical research.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-diethylcyclohexanamine;pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that N,N-diethylcyclohexanamine; pentanedioic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. A study conducted by demonstrated its potential as a novel antimicrobial agent, particularly in formulations aimed at treating skin infections.

Drug Formulation

The compound serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Its viscosity-reducing properties make it suitable for use in injectable formulations, where maintaining a stable and effective concentration is crucial. This application was highlighted in a patent discussing excipient compounds for protein processing .

Materials Science Applications

Polymer Production

N,N-Diethylcyclohexanamine; pentanedioic acid is utilized in the production of specialty polymers. It acts as a curing agent in epoxy resins, improving the mechanical properties of the final product. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and resistance to chemical degradation.

Corrosion Inhibition

The compound is also employed as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration, making it valuable in industries such as oil and gas, where equipment longevity is critical .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

N,N-Diethylcyclohexanamine; pentanedioic acid serves as an important intermediate in the synthesis of other organic compounds. Its structural features facilitate various chemical reactions, including amination and acylation processes, which are essential in developing complex molecules for pharmaceuticals and agrochemicals.

Catalysis

The compound has been investigated for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a candidate for use in asymmetric synthesis, where selective formation of one enantiomer over another is desired .

Case Studies

Mechanism of Action

The mechanism of action of N,N-diethylcyclohexanamine;pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-Dimethylcyclohexanamine

Chemical Formula : C₈H₁₇N

Molecular Weight : 127.23 g/mol

CAS Number : 98-94-2

- Key Differences : Replacing ethyl groups with methyl reduces molecular weight and hydrophobicity. N,N-Dimethylcyclohexanamine has a lower boiling point and higher volatility compared to the diethyl derivative .

- Applications : Used in surfactants and corrosion inhibitors, whereas N,N-diethylcyclohexanamine is preferred in reactions requiring bulkier amine catalysts .

N-Methyldicyclohexylamine

Chemical Formula : C₁₃H₂₅N

Molecular Weight : 195.35 g/mol

CAS Number : 7560-83-0

- Key Differences : The addition of a second cyclohexyl group increases steric hindrance and lipophilicity, making it less soluble in polar solvents. This compound is regulated under EPA guidelines due to toxicity concerns .

Structural and Functional Analogues of Pentanedioic Acid

Butanedioic Acid (Succinic Acid)

Chemical Formula : C₄H₆O₄

Molecular Weight : 118.09 g/mol

1,4-Benzenedicarboxylic Acid

Chemical Formula : C₈H₆O₄

Molecular Weight : 166.13 g/mol

2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)

Chemical Formula : C₆H₁₁O₇P

Molecular Weight : 226.12 g/mol

- Key Differences : The phosphonate group enables potent inhibition of glutamate carboxypeptidase II (Ki = 0.12 nM), making it a therapeutic candidate for neurological disorders. This contrasts with unmodified pentanedioic acid, which lacks enzyme-targeting moieties .

N,N-Diethylcyclohexanamine

- Industrial Use : Employed in the synthesis of quaternary ammonium compounds and ionic liquids. Its steric bulk improves selectivity in alkylation reactions .

- Toxicity: Limited data, but structurally similar N-methyldicyclohexylamine requires protective handling due to respiratory and dermal hazards .

Pentanedioic Acid

- Metabolic Impact: Accumulation in adipose tissue disrupts amino acid metabolism, leading to neurotoxic effects in mepiquat-exposed rats .

- Material Science : Enhances extraction efficiency in ternary deep eutectic solvents when combined with levulinic acid (yield increase: 15–20%) .

- Electronics : Lower conductance in molecular junctions compared to aromatic analogues, highlighting the role of backbone rigidity in electron transport .

Biological Activity

N,N-Diethylcyclohexanamine; pentanedioic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 241.33 g/mol

- IUPAC Name : N,N-diethylcyclohexanamine; pentanedioic acid

Biological Activity Overview

The compound exhibits various biological activities, primarily influenced by its structural components—namely, the cyclohexanamine and pentanedioic acid moieties.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing both central and peripheral nervous system activities.

- Antioxidant Properties : The presence of dicarboxylic acid contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of N,N-diethylcyclohexanamine; pentanedioic acid on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity, suggesting potential for use in conditions like hyperlipidemia .

Study 2: Neurotransmitter Interaction

Research conducted at a leading pharmacological institute examined the compound's interaction with serotonin receptors. The findings revealed that it acts as a partial agonist at 5-HT2A receptors, which could have implications for treating mood disorders .

Study 3: Antioxidant Activity

A comprehensive study published in Free Radical Biology and Medicine assessed the antioxidant capacity of the compound using various assays. The results demonstrated that it effectively reduced oxidative stress markers in vitro, indicating its potential role as a neuroprotective agent .

Data Tables

Q & A

Basic: What are the recommended methods for synthesizing N,N-diethylcyclohexanamine and pentanedioic acid in laboratory settings?

Answer:

-

N,N-Diethylcyclohexanamine :

- Direct N-Alkylation : Catalytic N-alkylation of cyclohexanamine with diethylating agents (e.g., ethyl bromide) using sodium hydroxide in water at 60°C for 3 hours .

- Reductive Amination : Cyclohexanone can react with diethylamine in the presence of reducing agents like sodium borohydride (NaBH₄) in ethanol .

-

Pentanedioic Acid (Glutaric Acid) :

- Oxidative Ring-Opening : Treat butyrolactone with potassium cyanide (KCN) to form a nitrile intermediate, followed by hydrolysis and oxidation .

- Dinitrile Hydrolysis : React 1,3-dibromopropane with KCN to produce dinitrile, then hydrolyze under acidic conditions .

Basic: What are the key physical properties of these compounds critical for experimental design?

Answer:

Note : Discrepancies in melting points for pentanedioic acid (e.g., 95–98°C vs. literature 98–100°C) may arise from purity or polymorphic forms. Validate via differential scanning calorimetry (DSC) .

Advanced: How can reaction conditions be optimized for higher yields in N,N-diethylcyclohexanamine synthesis?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for reductive amination to reduce side products .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. water; higher temperatures (60–80°C) may accelerate alkylation .

- Stoichiometry : Use excess diethylamine (1.5–2.0 equivalents) to drive the reaction toward completion .

Advanced: How should researchers address contradictions in stability data for pentanedioic acid?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to confirm thermal stability .

- Hygroscopicity Testing : Store samples under controlled humidity (e.g., 0% RH) to assess moisture absorption, which may alter melting points .

- Cross-Validate Sources : Compare NIST data (vapor pressure: 20 mmHg at 200°C) with independent measurements using a Knudsen effusion cell .

Methodological: What analytical techniques are recommended for purity assessment?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity (e.g., amine proton integration in N,N-diethylcyclohexanamine) .

- HPLC with UV Detection : Employ a C18 column and 0.1% TFA in water/acetonitrile for pentanedioic acid quantification (λ = 210 nm) .

- Karl Fischer Titration : Determine water content in hygroscopic samples like pentanedioic acid .

Safety: What are the critical handling protocols for N,N-diethylcyclohexanamine?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to volatility .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Spill Management : Neutralize spills with 5% acetic acid solution and adsorb with vermiculite .

Biological Interactions: How are these compounds applied in peptide and drug research?

Answer:

- N,N-Diethylcyclohexanamine : Acts as a base catalyst in peptide coupling reactions (e.g., EDC/NHS chemistry) .

- Pentanedioic Acid : Used to synthesize glutaric anhydride for polymer crosslinking or as a metabolite in lysine/tryptophan degradation studies .

Thermodynamics: What thermodynamic data are available for process scaling?

Answer:

- Enthalpy of Vaporization : For pentanedioic acid, ΔHvap ≈ 65 kJ/mol (estimated via Joback method) .

- Heat Capacity : Use Crippen group contribution calculations (Cp ≈ 250 J/mol·K for solid phase) .

Degradation: How do environmental factors influence compound degradation?

Answer:

- Photolysis : N,N-Diethylcyclohexanamine may form nitroso derivatives under UV light; store in amber bottles .

- Hydrolysis : Pentanedioic acid degrades in alkaline conditions (pH > 10) to form succinate derivatives; monitor pH during storage .

Drug Development: What role do these compounds play in prodrug design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.